![molecular formula C7H12BrN3S B3150393 5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide CAS No. 688020-78-2](/img/structure/B3150393.png)

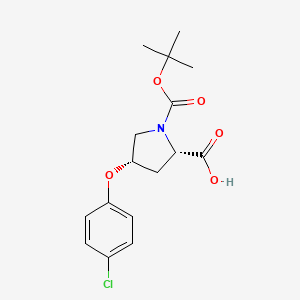

5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide

Vue d'ensemble

Description

5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine hydrobromide is a research chemical . Its molecular formula is C7H12ClN3S and it has a molecular weight of 205.71 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is prepared by reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to obtain 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H . This indicates that the compound contains a thiazolo[4,5-d]azepin ring system, which is tetrahydrogenated.Applications De Recherche Scientifique

Behavioral Pharmacology

The selective 5-hydroxytryptamine (HT)1B antagonist (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002), functioning as a 5-HT1B antagonist, demonstrates the anxiolytic and antidepressant potential. Anxiolytic activity was shown across several animal models, and antidepressant efficacy was evident in various paradigms, suggesting utility for 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).

High Energy Density Materials

High-nitrogen containing azine energetic materials have emerged as a focal point in energy materials research. Applications in propellants, mixed explosives, and gas generators show the potential of azine energetic compounds to enhance burning rates, reduce sensitivity, improve detonation performance, and increase gas content, pointing towards broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Heterocyclic Compounds in Medicine

Seven-membered heterocyclic Azepine and its derivatives possess significant pharmacological and therapeutic implications. The review explores fifty years of literature on synthesis, reactions, and biological properties, highlighting the need for further exploration in biological applications due to their potential scope for research (Kaur et al., 2021).

Thiazole Derivatives in Drug Discovery

Azepane-based compounds, including those with a thiazole moiety, have shown a variety of pharmacological properties, leading to the FDA approval of more than 20 azepane-based drugs for treating diverse diseases. This review emphasizes the therapeutic applications of azepane-based compounds in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, among others, highlighting their structural diversity and potential in new therapeutic agent discovery (Zha et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for this compound.

Mode of Action

This compound is a selective dopamine D2 receptor agonist . It works by selectively stimulating the postsynaptic membrane’s dopamine D2 receptors in the striatum . This selective stimulation leads to the inhibition of dopamine release in the undamaged areas of the dopamine nerve endings and reduces dopaminergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopaminergic neurotransmission . By selectively stimulating dopamine D2 receptors, it can influence various physiological processes regulated by dopamine, potentially producing anti-Parkinsonian effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors like storage conditions. For instance, it is recommended to store this compound at room temperature, preferably in a cool and dark place .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.BrH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPFLCYHPAILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1N=C(S2)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)

![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)